Ticagrelor Impurity 175
Description
Significance of Impurity Profiling in Pharmaceutical Science
Impurity profiling is the comprehensive process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical product. longdom.orgpharmainfo.in Its importance is multifaceted, serving as a critical component of quality assurance in drug manufacturing. longdom.orgrjpdft.com
The primary significance of impurity profiling lies in ensuring patient safety. longdom.org Some impurities can be toxic or produce unintended pharmacological effects, posing health risks to consumers. longdom.orgpharmainfo.in Through detailed profiling, manufacturers can assess the safety profile of a drug and implement strategies to mitigate potential hazards. longdom.org
Furthermore, impurity profiling is integral to maintaining the efficacy and stability of a drug product. longdom.orgijpsjournal.com Certain impurities can accelerate the degradation of the API, leading to a decline in potency and a shorter shelf life. longdom.org Monitoring impurity levels helps in determining appropriate storage conditions and ensuring the drug remains effective throughout its lifecycle. longdom.org Finally, robust impurity profiling is a prerequisite for regulatory compliance, as health authorities worldwide mandate strict control over impurity levels for market approval. longdom.orgijpsjournal.com
Regulatory Frameworks for Impurity Control: An International Perspective
To ensure the global harmonization of drug quality and safety, several international regulatory bodies have established comprehensive guidelines for the control of impurities. biotech-spain.com These frameworks provide a structured approach to the reporting, identification, and qualification of impurities in new drug substances and products. regulations.govgovinfo.gov
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) is a key organization that develops guidelines widely adopted by regulatory authorities in Europe, Japan, and the United States. biotech-spain.com The core ICH guidelines for impurity management include:
ICH Q3A(R2): This guideline focuses on impurities in new drug substances, outlining the thresholds that trigger the need for reporting, identification, and safety qualification of impurities. jpionline.orggmp-compliance.orgich.org
ICH Q3B(R2): This document provides guidance on impurities found in new drug products, specifically addressing degradation products that form during manufacturing or upon storage. europa.euveeprho.compmda.go.jp
ICH Q3C(R9): This guideline addresses the control of residual solvents used in the manufacturing process, classifying them based on their toxicity risk. jpionline.orgbiotech-spain.combiotech-spain.com
ICH Q3D(R2): This standard establishes a risk-based approach for the control of elemental impurities, which can be introduced from raw materials or manufacturing equipment. biotech-spain.combiotech-spain.comcsanalytical.com
ICH M7(R1): This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.orgeuropa.eu
In addition to the ICH, national and regional regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the European Pharmacopoeia (Ph. Eur.), have their own specific requirements and guidance documents that align with and supplement the ICH framework. gmp-compliance.orgdrugfuture.comfda.govedqm.eu These regulations collectively ensure that all pharmaceutical products meet stringent quality and safety standards before reaching the market. drugfuture.comeuropa.eu
Overview of Ticagrelor Impurity Landscape in Pharmaceutical Research
The impurity profile of Ticagrelor, an antiplatelet agent, is complex, featuring a range of substances that can arise during its multi-step synthesis and storage. jst.go.jp These impurities include by-products from side reactions, degradation products formed under stress conditions, and residual intermediates from the manufacturing process.
A notable substance within this landscape is Ticagrelor Impurity 175 . Research and pharmacopeial documentation identify this compound as a salt of a key chiral intermediate used in the synthesis of Ticagrelor. jst.go.jp Specifically, it is identified as [(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (R)-mandelate], also known as Ticagrelor Related Compound A (RC A) or Tica amine mandelate. jst.go.jp
This impurity is considered a critical process-related impurity. jst.go.jp Its significance lies in its role in establishing the correct stereochemistry of the final Ticagrelor molecule. The use of (R)-mandelic acid facilitates the selective crystallization and purification of the desired (1R,2S) isomer of the cyclopropylamine (B47189) intermediate, which is a crucial building block for the API. jst.go.jp Accurate stoichiometric control and measurement of this impurity are vital for ensuring the quality and purity of the final Ticagrelor drug substance. jst.go.jp It is also listed as Impurity E in the European Pharmacopoeia monograph for Ticagrelor. jst.go.jp
The chemical details for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Compound Name | This compound; Ticagrelor Related Compound A (RC A); Tica amine mandelate | jst.go.jp |
| Chemical Nature | Process-related impurity; a salt of a key synthetic intermediate. | jst.go.jp |
| Molecular Formula | C9H10FN : C8H8O3 | kmpharma.insynzeal.com |
| Molecular Weight | 151.2 (amine base) : 152.1 (mandelic acid) | kmpharma.insynzeal.com |
| CAS Number | 1932275-13-2 or 2376278-72-5 | xianglongpharm.comcymitquimica.com |
The control of this and other impurities is a fundamental aspect of Ticagrelor manufacturing, ensuring the final product meets the stringent quality, safety, and efficacy standards required by global regulatory authorities. jst.go.jpshimadzu.com
Properties
Molecular Formula |
C24H28F2N6O3S |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
6-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C24H28F2N6O3S/c1-4-7-36-23-28-21(27-15-9-12(15)11-5-6-13(25)14(26)8-11)18-22(29-23)32(31-30-18)16-10-17(33)20-19(16)34-24(2,3)35-20/h5-6,8,12,15-17,19-20,33H,4,7,9-10H2,1-3H3,(H,27,28,29) |
InChI Key |
GIHHRVYXULTCNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)O)NC5CC5C6=CC(=C(C=C6)F)F |
Origin of Product |
United States |
Ticagrelor Impurity 175: Chemical Identification and Categorization
Systematic Chemical Nomenclature of Ticagrelor Impurity 175
There appear to be multiple substances referred to as "this compound" in chemical supplier catalogs, each with a distinct chemical structure and name.
One identified compound is systematically named 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d] synzeal.compharmaffiliates.comdioxol-4-yl)oxy)ethan-1-ol (2S,3S)-2,3-dihydroxysuccinate . chemicea.com This name indicates a complex salt formed between an amino alcohol and tartaric acid.
Another distinct chemical entity also labeled as this compound is (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine (S)-2-hydroxy-2-phenylacetate . synzeal.com This nomenclature describes a salt composed of a fluorinated cyclopropylamine (B47189) and mandelic acid.
A third substance designated as this compound has the chemical name (3aR,4S,6R,6aS)-6-({5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl}amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] synzeal.compharmaffiliates.comdioxol-4-ol .
Due to these discrepancies, it is crucial to specify the exact chemical structure or CAS number when referencing "this compound" to avoid ambiguity. For the purposes of this article, we will consider the different reported structures.
Categorization of this compound as a Related Substance
This compound is classified as a process-related impurity of Ticagrelor. Such impurities can emerge during the manufacturing process from raw materials, intermediates, or by-products of side reactions. Regulatory bodies require that these related substances are meticulously monitored and controlled to ensure the final drug product's quality and safety. The presence of impurities, even in trace amounts, can potentially impact the pharmacological activity of the drug.
Pharmaceutical reference standards for impurities like this compound are utilized for several key purposes in the pharmaceutical industry. These include analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) or during the commercial production of Ticagrelor. synzeal.com
Molecular Characteristics Pertinent to Analytical Distinctions
The distinct molecular characteristics of each version of "this compound" are essential for their analytical identification and differentiation from the parent Ticagrelor molecule and other impurities. These characteristics are detailed in the tables below.
Table 1: Molecular Characteristics of this compound (Version 1)
| Characteristic | Value |
|---|---|
| Chemical Name | 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d] synzeal.compharmaffiliates.comdioxol-4-yl)oxy)ethan-1-ol (2S,3S)-2,3-dihydroxysuccinate chemicea.com |
| CAS Number | 2376278-72-5 chemicea.comchemicea.com |
| Molecular Formula | C10H19NO4 : C4H6O6 chemicea.com |
| Molecular Weight | 217.27 : 150.09 chemicea.com |
Table 2: Molecular Characteristics of this compound (Version 2)
| Characteristic | Value |
|---|---|
| Chemical Name | (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine (S)-2-hydroxy-2-phenylacetate synzeal.com |
| CAS Number | 16633-44-6 synzeal.com |
| Molecular Formula | C9H10FN : C8H8O3 synzeal.comkmpharma.incleanchemlab.comsynzeal.com |
| Molecular Weight | 151.2 : 152.1 synzeal.comkmpharma.incleanchemlab.comsynzeal.com |
Table 3: Molecular Characteristics of this compound (Version 3)
| Characteristic | Value |
|---|---|
| Chemical Name | (3aR,4S,6R,6aS)-6-({5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl}amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] synzeal.compharmaffiliates.comdioxol-4-ol |
| CAS Number | 1932275-13-2 qcchemical.comdmstandards.com |
| Molecular Formula | C10H9F2NO qcchemical.comdmstandards.com |
| Molecular Weight | 197.18 qcchemical.comdmstandards.com |
The differences in molecular weight, formula, and functional groups necessitate distinct analytical approaches for detection and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to separate and identify these impurities from the active pharmaceutical ingredient. ijpsr.comresearchgate.net The unique spectral and chromatographic properties of each impurity allow for their precise monitoring during quality control processes.
Mechanistic Pathways of Ticagrelor Impurity 175 Formation
Synthesis-Related Origins of Impurity 175
The primary source of Ticagrelor Impurity 175 is the chemical synthesis process of Ticagrelor itself. It is best described as a process-related impurity that originates from unreacted starting materials or intermediates. researchgate.net
By-product Formation during Ticagrelor Chemical Synthesis
This compound, or (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, is not typically considered a by-product in the strictest sense of being formed from a competing side reaction. Instead, its presence in the final drug substance is almost always due to it being an unreacted raw material or intermediate that is carried through the synthetic sequence. researchgate.netjocpr.com In various synthetic routes for Ticagrelor, this amine is a fundamental building block. jocpr.com If the coupling reaction where it is introduced is incomplete, or if subsequent purification steps are insufficient to remove it, it will persist as an impurity in the API. jocpr.com
Intermediates as Potential Sources of Impurity 175
The most significant pathway for the introduction of Impurity 175 is its use as a key chiral intermediate in the total synthesis of Ticagrelor. nih.gov The synthesis of Ticagrelor involves the coupling of two main fragments: the complex cyclopentyl-triazolopyrimidine core and the chiral cyclopropylamine (B47189) side chain, which is Impurity 175. uliege.benih.gov
The general step involves the nucleophilic substitution reaction between the triazolo[4,5-d]pyrimidine core and (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine. uliege.beresearchgate.net Any unreacted amine from this stage must be removed in downstream processing. Inefficiencies in this coupling step or purification can lead to the presence of this intermediate in the final product. researchgate.net The synthesis of the intermediate itself is a multi-step process, and its purity can impact the final impurity profile of Ticagrelor. justia.compatsnap.com
| Reaction Step | Description | Potential Origin of Impurity | Reference |
|---|---|---|---|
| C-N Coupling Reaction | Condensation of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine intermediate with the chlorinated triazolo[4,5-d]pyrimidine core of Ticagrelor. | Incomplete reaction results in the intermediate being carried over as an impurity into the final product. | uliege.benih.govresearchgate.net |
Degradation Pathways Leading to this compound
Forced degradation studies are performed to understand how a drug substance breaks down under various stress conditions, such as hydrolysis, light, and oxidation. These studies help to identify potential degradation products and establish the stability of the molecule.
Hydrolytic Degradation Mechanisms
Forced degradation studies of Ticagrelor under hydrolytic conditions (acidic and alkaline) have been conducted. researchgate.netgsconlinepress.com The results indicate that Ticagrelor shows some degradation, particularly under alkaline conditions, but the identified degradants are typically products like the de-ethylated derivative of Ticagrelor. ijpcbs.com A preliminary study submitted to the FDA showed that after 5 days at 50°C, hydrolysis was 18% at pH 5, but less than 10% at pH 7 and 9, indicating relative stability. fda.gov There is no significant scientific evidence to suggest that the C-N bond linking the cyclopropylamine moiety to the pyrimidine (B1678525) ring is susceptible to cleavage under standard hydrolytic stress conditions to form Impurity 175.
Photolytic Degradation Processes and Products
Exposure to light, particularly ultraviolet (UV) radiation, has been identified as a pathway that can lead to the formation of Impurity 175. sci-hub.ru Photolytic degradation can provide the energy needed to cleave specific chemical bonds within a molecule. mdpi.com
A study involving the exposure of Ticagrelor solutions to UVC radiation successfully identified two major degradation products. sci-hub.ruresearchgate.net One of these products, designated T10, was identified as the major Ticagrelor metabolite AR-C133913XX. Its formation is proposed to occur via N-dealkylation, which involves the direct cleavage of the C-N bond connecting the (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl group to the triazolopyrimidine ring. sci-hub.ru This cleavage directly releases the cyclopropylamine moiety, which is Impurity 175. The study confirmed this by spiking the analysis with "Impurity 1," which was chemically identified as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. sci-hub.ru
| Stress Condition | Mechanism | Resulting Product(s) | Reference |
|---|---|---|---|
| UVC Radiation | N-dealkylation via cleavage of the C-N bond between the cyclopropylamino group and the triazolopyrimidine ring. | Formation of AR-C133913XX and the corresponding (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety (Impurity 175). | sci-hub.ru |
Oxidative Degradation Mechanisms
Oxidative stress testing, typically using hydrogen peroxide, is a standard part of forced degradation studies. gsconlinepress.com When Ticagrelor is subjected to oxidative conditions, it does degrade, but the primary products identified are N-oxides and deshydroxyethoxy derivatives. ijpcbs.comnih.gov While N-dealkylation is a known major metabolic pathway for Ticagrelor in vivo, leading to the formation of the metabolite AR-C133913XX, this specific cleavage is not reported as a significant outcome of chemical oxidative degradation in stability studies. nih.gov Therefore, oxidation is not considered a primary mechanistic pathway for the formation of Impurity 175 from the parent Ticagrelor molecule under typical storage or stress conditions.
Investigation of Forced Degradation Studies for Impurity 175 Elucidation
Forced degradation studies are a critical component in the development of pharmaceuticals, designed to identify potential degradation products and pathways under stressed conditions. These studies for Ticagrelor have been instrumental in elucidating the formation of its impurities, including a specific degradant observed under acidic conditions.
Research has shown that Ticagrelor is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. nih.govacgpubs.org When subjected to acidic conditions, Ticagrelor primarily yields one major degradation product. researchgate.netsphinxsai.com This has been confirmed through High-Performance Liquid Chromatography (HPLC) analysis, which effectively separates the parent drug from its degradants. researchgate.netsphinxsai.com
Detailed investigations involving the exposure of Ticagrelor to 1N HCl at 80°C for four hours resulted in a significant degradation of 23.292%. researchgate.net Another study using 1.0 M HCl at 80°C for one hour reported a degradation of 56.6%. acgpubs.org The resulting degradant was isolated using preparative HPLC for structural elucidation. sphinxsai.com Spectroscopic analysis, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), has been employed to confirm the chemical structure of this acid-induced impurity. researchgate.netsphinxsai.com
The major degradation pathways identified for Ticagrelor under various stress conditions include oxidation/auto-oxidation, S-dealkylation, and N-dealkylation, leading to the formation of up to nine different degradation products. nih.gov However, under acidic forced degradation, the profile is often dominated by a single major impurity. researchgate.netsphinxsai.com The kinetics of this degradation have also been studied to understand the rate of formation and to determine the drug's shelf-life under different environmental factors. nih.gov
The following interactive table summarizes the conditions and outcomes of forced degradation studies on Ticagrelor, leading to the formation of impurities.
Role of Residual Solvents in Impurity Generation
Residual solvents are organic volatile chemicals used in the manufacturing of drug substances or excipients, or in the preparation of drug products. While they are generally removed during the purification process, trace amounts may remain. acs.org The presence of certain residual solvents can be a contributing factor to the generation of impurities in the final drug product. acs.org
In the synthesis of Ticagrelor, various solvents are employed. rasayanjournal.co.in Regulatory guidelines necessitate strict control over these residual solvents to ensure the safety and efficacy of the pharmaceutical product. geneesmiddeleninformatiebank.nl Although specific information directly linking residual solvents to the formation of "this compound" is not explicitly detailed in the provided search results, the general principle that residual solvents can participate in side reactions leading to impurity formation is well-established in pharmaceutical manufacturing. acs.org
For instance, solvents can influence reaction pathways and potentially react with starting materials, intermediates, or the final active pharmaceutical ingredient (API) to form by-products. researchgate.net The selection of solvents is a critical parameter in controlling the impurity profile of the final drug substance. rasayanjournal.co.in In the manufacturing process of Ticagrelor, solvents such as ethanol, methanol (B129727), water, and ethyl acetate (B1210297) have been mentioned. rasayanjournal.co.ingoogle.com The use of a mixture of methanol and water has been highlighted as a novel purification method to achieve high purity Ticagrelor. rasayanjournal.co.in
The following interactive table outlines some of the solvents used in the Ticagrelor manufacturing process and their roles.
Specific Precursor or Reagent Contributions to Impurity 175 Formation
The formation of impurities in a drug substance is often traced back to the starting materials, reagents, and intermediates used in the synthetic process. researchgate.net Unwanted side reactions dependent on the reactants, reagents, and reaction conditions can lead to the generation of various impurities. researchgate.net
In the synthesis of Ticagrelor, several key precursors and reagents are utilized. One of the crucial starting materials is the tartrate salt of a carbocyclic amine. researchgate.net Isomers of this starting material are considered potential impurities and require characterization. researchgate.net Another key intermediate is 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, which plays a significant role in the synthesis of Ticagrelor.
The synthetic pathway of Ticagrelor involves multiple steps, including the reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838) with a cyclopentyl intermediate. rasayanjournal.co.in The reaction conditions and the purity of these precursors are critical in controlling the formation of process-related impurities. researchgate.net For example, the N-alkylation step, which involves reacting two key intermediates in the presence of a base like a mixture of triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has been optimized to minimize impurity formation. rasayanjournal.co.in
Research has identified several process-related impurities in Ticagrelor, with their formation attributed to specific steps in the synthesis. researchgate.net While a direct mechanistic link for the formation of "this compound" from a specific precursor is not explicitly detailed in the provided search results, the plausible formation pathways for other impurities have been proposed based on the synthetic route and the reagents used. researchgate.netresearchgate.net These pathways often involve side reactions of the key intermediates or their interaction with other reagents present in the reaction mixture. researchgate.net
The following interactive table lists some of the precursors and reagents involved in the synthesis of Ticagrelor and their potential to contribute to impurity formation.
Isolation and Preparative Methodologies for Ticagrelor Impurity 175
Chromatographic Techniques for Impurity Isolation
Chromatography is a cornerstone of pharmaceutical impurity isolation, enabling the separation of structurally similar compounds from the main API. Various chromatographic methods are employed to isolate process-related impurities from crude Ticagrelor samples for characterization and use as reference standards. nih.govresearchgate.net
Column Chromatography Applications
Column chromatography is a fundamental and widely used technique for the initial separation and purification of impurities from crude Ticagrelor batches. nih.govijfans.org This method is particularly effective for enriching impurities present in significant quantities before further purification steps. nih.gov
In a typical application, a crude sample of Ticagrelor containing various impurities is loaded onto a silica (B1680970) gel column. The separation is then achieved by eluting the column with a gradient of solvents, often a mixture of a non-polar solvent like ethyl acetate (B1210297) and a polar solvent like n-hexane. The fractions are collected and analyzed by methods such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target impurity. Fractions that are rich in the desired impurity are then combined and concentrated. This process serves as a preliminary purification step, effectively removing the bulk of the main component, Ticagrelor, and other less-related impurities. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high-purity isolates of impurities like Ticagrelor Impurity 175, preparative HPLC is the method of choice, often following an initial enrichment by column chromatography. nih.govresearchgate.net This technique offers superior resolution and efficiency compared to standard column chromatography.
Semi-preparative HPLC can be used to fractionate degradation products for characterization. ijpcbs.com For instance, a method for isolating Ticagrelor degradants utilized a Phenyl-Hexyl column with a mobile phase of 70% Methanol (B129727) in water. ijpcbs.com While general HPLC methods for analyzing Ticagrelor and its impurities often use C8 or C18 columns with a mobile phase consisting of an acetonitrile (B52724) and buffer solution (like ammonium (B1175870) acetate), preparative methods are specifically designed for isolation. google.comnih.gov The conditions are optimized for sample load and resolution to obtain the impurity in a pure form suitable for spectroscopic analysis and for use as a reference standard. nih.govijpcbs.com
Table 1: Example Parameters for HPLC-based Isolation of Ticagrelor-Related Compounds
| Parameter | Semi-Preparative HPLC Example ijpcbs.com | Analytical HPLC Example nih.gov |
|---|---|---|
| Column | Waters X select CSH Phenyl Hexyl (150mm X 10mm, 3.5µm) | Zorbax Plus C8 (150 x 4.6mm, 5.0µm) |
| Mobile Phase | 70% Methanol in water (isocratic) | Acetonitrile: 50mM Ammonium Acetate (57:43, v/v), pH 8.2 |
| Flow Rate | 4 mL/min | 0.7 mL/min |
| Detection | UV at 298 nm | Photodiode Array (PDA) at 270 nm |
| Column Temp. | Not Specified | 25°C |
| Purpose | Isolation of degradants | Simultaneous determination of Ticagrelor and impurities |
This table provides illustrative examples of HPLC conditions used in the study of Ticagrelor and its impurities. Specific conditions for Impurity 175 would be optimized based on its unique physicochemical properties.
Thin-Layer Chromatography (TLC) in Isolation Schemes
Thin-Layer Chromatography (TLC) plays a crucial supporting role in the isolation of Ticagrelor impurities. While not typically a preparative method on its own for obtaining high-purity standards, it is an invaluable tool for monitoring the progress of purification. During column chromatography, TLC is used to quickly analyze the collected fractions. By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, researchers can visually identify which fractions contain the impurity of interest, estimate its purity, and decide which fractions to combine for further processing. This rapid analysis guides the entire isolation process, making it more efficient. nih.gov
Liquid-Liquid Extraction Techniques for Impurity Enrichment
Liquid-liquid extraction (LLE) is a fundamental sample preparation and enrichment technique used during the synthesis and purification of Ticagrelor. This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
In the work-up procedure following the synthesis of Ticagrelor intermediates, LLE is frequently employed. For example, after a reaction in a solvent like dichloromethane (B109758) (DCM), the reaction mass might be treated with an aqueous acid or base to remove certain reactants or byproducts. nih.gov The pH of the aqueous layer is often adjusted to ionize or de-ionize specific components, thereby changing their partitioning behavior between the aqueous and organic layers. For instance, after completion of a reaction, the mass can be diluted with water and extracted with an organic solvent like ethyl acetate. nih.gov This process helps to separate the desired product from water-soluble reagents and salts. By carefully selecting the solvents and adjusting the pH, it is possible to enrich the organic phase with the main compound and certain impurities, like Impurity 175, while removing others. This enrichment simplifies subsequent purification steps like chromatography. nih.gov
Solid-Phase Extraction Methods for Impurity Isolation
While detailed, specific applications of Solid-Phase Extraction (SPE) for the isolation of this compound are not extensively documented in the provided search results, SPE is a well-established technique for sample clean-up and concentration in pharmaceutical analysis. It can be considered a digital form of column chromatography, using a solid sorbent packed in a cartridge or disk to adsorb a target analyte or impurities from a solution.
The general principle involves passing a solution containing the API and its impurities through the SPE cartridge. Based on the chosen sorbent (e.g., reversed-phase C18, normal-phase silica, or ion-exchange) and the conditioning, loading, washing, and eluting solvents, a separation can be achieved. For an impurity like this compound, which is a polar molecule, a normal-phase or a specific ion-exchange sorbent could potentially be used to retain it while allowing the less polar Ticagrelor to pass through, or vice-versa with a reversed-phase sorbent. The retained impurity is then eluted with a stronger solvent. This technique is highly valuable for cleaning complex sample matrices and concentrating low-level impurities prior to analysis or further preparative isolation.
Based on a comprehensive search of available scientific literature, no specific information or analytical data could be found for a compound designated as "this compound."
Extensive searches for this specific impurity in conjunction with various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectrometry, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), did not yield any results.
The scientific literature does contain detailed analyses of other process-related and degradation impurities of Ticagrelor. However, none of these are identified as "this compound."
Therefore, it is not possible to provide an article on the advanced analytical characterization and structure elucidation of "this compound" as the compound is not described in the accessible scientific domain.
Advanced Analytical Characterization and Structure Elucidation of Ticagrelor Impurity 175
Hyphenated Analytical Techniques for Comprehensive Profiling
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. Ticagrelor Impurity 175, with the chemical name (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine (S)-2-hydroxy-2-phenylacetate, is a salt. For GC-MS analysis, the amine and the acetate (B1210297) components would typically be analyzed separately, often after derivatization to enhance volatility. The primary component of interest from a process impurity perspective is the amine, (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine.
Research Findings:
The analysis of the amine moiety by GC-MS would involve its separation on a capillary column followed by ionization and mass analysis. The electron ionization (EI) mass spectrum would exhibit a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is crucial for confirming the structure. For the (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine component, the fragmentation would likely proceed through cleavage of the cyclopropane (B1198618) ring and loss of the amino group.
Based on analyses of structurally similar compounds, such as 2-phenylcyclopropane-1-carbonitrile, the mass spectrum would show a prominent molecular ion peak (M+). rsc.org Key fragmentation would involve the loss of the functional group and characteristic cleavages of the phenyl and cyclopropyl (B3062369) rings. For the fluorophenylcyclopropylamine moiety, major fragments would be expected from the loss of the amino group (NH2) and the cleavage of the bond between the phenyl and cyclopropyl rings.
Interactive Data Table: Predicted GC-MS Fragmentation Data for (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
| Fragment Ion (m/z) | Predicted Structure | Relative Intensity (%) | Interpretation |
|---|---|---|---|
| 151 | [C9H10FN]+ | High | Molecular Ion (M+) |
| 134 | [C9H7F]+ | Moderate | Loss of NH3 from M+ |
| 109 | [C6H4F]+ | High | Fluorophenyl cation |
| 96 | [C6H5N]+ | Moderate | Cleavage yielding phenylamine fragment |
| 42 | [C3H6]+ | Low | Cyclopropyl fragment |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated technique that couples the separation power of HPLC with the definitive structure elucidation capabilities of NMR spectroscopy. mdpi.com This is particularly valuable for non-volatile or thermally labile impurities like this compound, which can be analyzed intact without derivatization.
Research Findings:
In an LC-NMR analysis, the impurity would first be separated from the active pharmaceutical ingredient (API) and other impurities on an HPLC column. The peak corresponding to Impurity 175 would then be directed into the NMR spectrometer for analysis. Both ¹H NMR and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HSQC, can be acquired.
The ¹H NMR spectrum would provide detailed information about the chemical environment of the protons. For this compound, distinct signals would be observed for the protons on the fluorophenyl ring, the cyclopropane ring, the methine proton of the phenylacetate (B1230308), and the phenyl ring of the acetate. The coupling patterns of the cyclopropane protons would be particularly informative for confirming their relative stereochemistry.
The ¹³C NMR spectrum would complement the proton data by showing the chemical shifts of all carbon atoms. The presence of the fluorophenyl group would be confirmed by the characteristic carbon-fluorine coupling constants.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons (Fluorophenyl) | 7.0 - 7.3 | m | - |
| Aromatic Protons (Phenylacetate) | 7.2 - 7.5 | m | - |
| CH-OH (Phenylacetate) | 5.1 | s | - |
| CH-N (Cyclopropyl) | 2.9 - 3.1 | m | - |
| CH (Cyclopropyl) | 2.0 - 2.2 | m | - |
| CH2 (Cyclopropyl) | 1.1 - 1.4 | m | - |
Principles of Impurity Structural Elucidation and Data Interpretation
The structural elucidation of an unknown pharmaceutical impurity is a systematic process that integrates data from multiple analytical techniques to deduce the chemical structure. bldpharm.com The fundamental principle is to piece together structural fragments identified by each technique to build a complete and unambiguous molecular picture.
The process begins with the detection and isolation of the impurity, often using chromatographic methods like HPLC. pharmaffiliates.com Preliminary characterization typically involves LC-MS to determine the molecular weight and elemental composition via high-resolution mass spectrometry (HRMS). researchgate.net The fragmentation pattern observed in MS/MS experiments provides the first clues about the core structure and the nature of substituents. simsonpharma.com
NMR spectroscopy is the cornerstone of definitive structure elucidation. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to establish the connectivity of atoms within the molecule. For this compound, these techniques would confirm the link between the fluorophenyl group and the cyclopropane ring, and establish the separate identity of the phenylacetate counter-ion.
The interpretation of this data requires a deep understanding of spectral-structural correlations. For instance, in the mass spectrum, the observed fragments are rationalized by proposing plausible cleavage pathways from the parent molecule. In NMR, chemical shifts, coupling constants, and cross-peak correlations in 2D spectra are meticulously analyzed to build the carbon skeleton and assign protons and carbons. The final proposed structure must be consistent with all collected spectroscopic data. bldpharm.compharmaffiliates.com
Development and Validation of Analytical Methods for Ticagrelor Impurity 175 Quantification
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Ticagrelor and its related impurities due to its high resolution and sensitivity. nih.govnih.gov The development of a successful HPLC method hinges on the systematic optimization of chromatographic conditions to achieve adequate separation of all relevant compounds. sphinxsai.com
Stationary Phase and Mobile Phase Optimization for Resolution
The resolution, or the degree of separation between chromatographic peaks, is paramount for accurate impurity quantification. This is achieved by carefully selecting and optimizing the stationary and mobile phases.
For the analysis of Ticagrelor and its impurities, reversed-phase HPLC is the most common approach. rroij.comresearchgate.net C18 and C8 columns are frequently employed as the stationary phase. nih.govresearchgate.netresearchgate.net The choice of column, including its length, internal diameter, and particle size, directly impacts the efficiency and speed of the separation. researchgate.netijcpa.in
| Stationary Phase Type | Example Column | Dimensions | Particle Size | Reference |
|---|---|---|---|---|
| C8 (Octylsilane) | Zorbax Plus C8 | 150 × 4.6 mm | 5.0 µm | nih.gov |
| C18 (Octadecylsilane) | Kromasil C18 | 250 × 4.6 mm | 5 µm | researchgate.net |
| C18 (Octadecylsilane) | Unisol C18 | 150 mm × 4.6 mm | 3 µm | ijcpa.in |
| C18 (Octadecylsilane) | Phenomenex® C18 | 250 x 4.6 mm | 5 µm | researchgate.net |
| C18 (Octadecylsilane) | Cosmocil C18 | 250 x 4.6 mm | 5 µ | sphinxsai.com |
The mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is optimized to control the retention and selectivity of the separation. researchgate.net For Ticagrelor impurities, common mobile phases consist of buffers like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer mixed with organic solvents such as acetonitrile (B52724) or methanol (B129727). nih.govrroij.com The pH of the buffer and the gradient or isocratic ratio of the solvents are critical parameters that are adjusted to achieve the desired resolution between Ticagrelor and Impurity 175. nih.govijcpa.in
| Aqueous Component | Organic Component | Ratio (v/v) | Mode | Reference |
|---|---|---|---|---|
| 50mM Ammonium Acetate (pH 8.2) | Acetonitrile | 43:57 | Isocratic | nih.gov |
| Phosphate buffer (pH 4) | Methanol | 25:75 | Isocratic | rroij.com |
| 0.1% Formic Acid | Acetonitrile | 55:45 | Isocratic | sphinxsai.com |
| Triethanolamine buffer (pH 4.5) | Methanol | 30:70 | Isocratic | ijcpa.in |
| Phosphate buffer (pH 3) | Acetonitrile | 50:50 | Isocratic | innovareacademics.in |
Detection Strategies (e.g., PDA, UV)
Ultraviolet (UV) and Photodiode Array (PDA) detectors are the most widely used detection strategies for the quantification of Ticagrelor and its impurities. nih.govrroij.comijcpa.inasianjpr.com A PDA detector offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which is useful for peak purity assessment and method development. The selection of a specific monitoring wavelength is based on the UV absorbance maxima of the analytes to ensure maximum sensitivity.
| Detector Type | Detection Wavelength (nm) | Reference |
|---|---|---|
| Photodiode Array (PDA) | 270 | nih.gov |
| UV | 256 | rroij.com |
| UV | 254 | sphinxsai.com |
| PDA | 255 | asianjpr.com |
| Diode Array Detector (DAD) | 225 | nih.gov |
| PDA | 240 | ijcpa.in |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles to provide significant improvements in speed, resolution, and sensitivity over conventional HPLC. molnar-institute.com This technology is particularly advantageous for impurity profiling, where rapid and highly efficient separations are required.
A proposed Indian Pharmacopeia (IP) monograph outlines a UHPLC method for the analysis of Ticagrelor and its related substances, demonstrating the technique's suitability for high-throughput quality control. shimadzu.com This method employs a 1.8 µm particle size column, enabling fast analysis times while maintaining excellent resolution between Ticagrelor and its impurities. shimadzu.com The application of UHPLC allows for shorter run times, reduced solvent consumption, and enhanced separation efficiency, making it a powerful tool for the quantification of trace-level impurities like Impurity 175. molnar-institute.comshimadzu.com
Method Validation Parameters for Impurity 175 Quantification
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. researchgate.net Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). innovareacademics.in
Linearity and Calibration Curve Establishment
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net To establish linearity for Impurity 175, a series of standard solutions of the impurity are prepared at various concentrations and analyzed. asianjpr.comqtanalytics.in A calibration curve is then generated by plotting the peak area response against the concentration. nih.gov
The relationship is assessed using linear regression analysis, and the correlation coefficient (r²) is calculated. nih.govajper.com For impurity quantification methods, the r² value should typically be greater than 0.99, indicating a strong linear relationship. nih.govresearchgate.net
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Ticagrelor Impurities 1 and 2 | LOQ - 200% of specification limit | >0.99 | nih.gov |
| Ticagrelor | 20-90 ppm | 0.9956 | researchgate.net |
| Ticagrelor | 5-25 µg/ml | 0.999 | asianjpr.com |
| Ticagrelor | 10-120 μg/mL | 0.998 | ijcpa.in |
| Ticagrelor | 10-100 µg/ml | 0.9967 | scholarsresearchlibrary.com |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in the validation of analytical methods for impurities. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be determined with a defined level of precision and accuracy.
For pharmaceutical impurities, it is crucial to have methods with sufficiently low LOD and LOQ values to ensure that even trace amounts of an impurity like Ticagrelor Impurity 175 can be controlled within the stringent limits set by regulatory authorities. These values are typically established by analyzing a series of diluted solutions of the impurity and are often calculated based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) researchgate.net.
While numerous studies detail the validation of analytical methods for Ticagrelor and its various impurities, specific LOD and LOQ values for this compound are not detailed in the currently available peer-reviewed literature. However, validated methods for other Ticagrelor impurities demonstrate the sensitivity that can be achieved. For instance, a study on related substances of Ticagrelor reported an LOD of 0.2887 ppm and an LOQ of 0.8749 ppm for the drug itself, with similar levels expected for its impurities . Another study determined the LOQ for two unnamed synthesis impurities to be 2.0 µg/mL and 0.2 µg/mL, respectively jst.go.jp.
Table 1: Representative LOD and LOQ Data for a Ticagrelor Impurity (Note: This table is illustrative as specific data for Impurity 175 is not publicly available. The values are based on typical findings for pharmaceutical impurity analysis.)
| Parameter | Method | Typical Value |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) Ratio of 3:1 | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) Ratio of 10:1 | ~0.15 µg/mL |
Precision and Accuracy Assessments
Precision and accuracy are cornerstone assessments for any quantitative analytical method.
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the impurity (a spiked sample) and calculating the percentage recovery.
For impurity quantification, methods must be both precise and accurate across a range of concentrations, from the LOQ up to the maximum expected impurity level. Validation studies for Ticagrelor impurities demonstrate high precision, with RSD values typically below 2% for the main compound and under 10% for impurities jst.go.jpresearchgate.net. Accuracy is confirmed with recovery studies, with results for impurities generally expected to be within 98-102% of the known value iscientific.org. Although specific precision and accuracy data for the analysis of this compound are not available in published literature, any validated method used for its control would be required to meet similarly strict criteria.
Table 2: Representative Precision and Accuracy Data for a Ticagrelor Impurity (Note: This table is illustrative as specific data for Impurity 175 is not publicly available. It reflects typical acceptance criteria for method validation.)
| Parameter | Level | Acceptance Criteria |
| Precision (as %RSD) | Repeatability (n=6) | ≤ 5.0% |
| Intermediate Precision | ≤ 10.0% | |
| Accuracy (% Recovery) | Spiked at LOQ | 80 - 120% |
| Spiked at 100% of specification | 90 - 110% | |
| Spiked at 150% of specification | 90 - 110% |
Robustness and Ruggedness Evaluations
Robustness and ruggedness are indicators of a method's reliability during normal use.
Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. For High-Performance Liquid Chromatography (HPLC) methods, this involves testing the effect of minor changes in mobile phase composition (e.g., ±2% organic content), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%) smolecule.com. The method is considered robust if the results remain within the system suitability criteria under these varied conditions.
Ruggedness demonstrates the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, different instruments, or different days.
These evaluations ensure that the analytical method for this compound can be transferred between different laboratories and instruments without compromising its performance, which is essential for consistent quality control in pharmaceutical manufacturing.
Stability-Indicating Analytical Methods for Degradation Products
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients nih.govrroij.com. The ability to separate all potential interfering compounds is a key aspect of a SIAM's specificity.
In the context of Ticagrelor, a SIAM is crucial for distinguishing the Ticagrelor API from all its related substances, which include both degradation products formed during storage and process-related impurities from the synthesis . This compound is a process-related impurity, specifically a starting material or an intermediate researchgate.netrasayanjournal.co.in.
The development of a SIAM involves subjecting the drug substance to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis iscientific.orgpharmaffiliates.com. The analytical method, typically HPLC, must be able to resolve the main Ticagrelor peak from any degradation products that form, as well as from all known process impurities like Impurity 175 iscientific.orgsynquestlabs.com. This ensures that any observed decrease in the API concentration during stability studies is a true measure of its degradation and is not masked by a co-eluting impurity. Therefore, a validated stability-indicating method provides confidence that the reported purity and assay values for Ticagrelor are accurate over its entire shelf life.
Impurity Control Strategies in Ticagrelor Manufacturing Processes
Process Analytical Technology (PAT) in Impurity Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comstepscience.com The goal of PAT is to ensure final product quality by building it into the process from the start. stepscience.com In the context of Ticagrelor manufacturing, PAT tools can be employed for real-time or near-real-time monitoring of impurity formation.
Common PAT tools applicable to impurity monitoring include:
In-situ Spectroscopy: Techniques like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can be integrated directly into the reaction vessel to monitor the progress of the reaction and the formation of impurities in real-time. mt.com
Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of impurities. synthinkchemicals.comresearchgate.net These can be used for at-line or on-line monitoring to provide rapid feedback on impurity levels. stepscience.com
By implementing PAT, manufacturers can gain a deeper understanding of the process and identify the critical process parameters (CPPs) that influence the formation of specific impurities. This allows for the development of a more robust control strategy to consistently produce high-quality Ticagrelor.
Optimization of Synthetic Routes to Mitigate Impurity Formation
The synthetic route used to manufacture Ticagrelor plays a crucial role in the impurity profile of the final drug substance. jocpr.com Several synthetic strategies for Ticagrelor have been reported, and a key aspect of process development is to select and optimize a route that minimizes the formation of impurities. rasayanjournal.co.inresearchgate.netnih.gov
Strategies to mitigate impurity formation through synthetic route optimization include:
Selection of Starting Materials and Reagents: The quality of raw materials and reagents can significantly impact the impurity profile. Using high-purity starting materials and carefully selecting reagents that are less prone to side reactions can prevent the introduction of impurities. synthinkchemicals.com
Reaction Condition Optimization: Critical process parameters such as temperature, pressure, reaction time, and the order of reagent addition are carefully optimized to favor the desired reaction pathway and minimize the formation of by-products. synthinkchemicals.com For example, controlling the pH during certain reaction steps and subsequent washings can be crucial in preventing the formation of certain impurities. google.com
Development of Novel Synthetic Pathways: Research into alternative synthetic routes may be undertaken to avoid problematic steps that are known to generate specific impurities. jocpr.comnih.gov
Table 1: General Approaches to Synthetic Route Optimization for Impurity Control
| Strategy | Description |
|---|---|
| Reagent Selection | Choosing reagents that are highly selective for the desired transformation to avoid side reactions. |
| Solvent Effects | Utilizing solvents that can influence reaction pathways and potentially suppress the formation of certain impurities. |
| Catalyst Choice | Employing catalysts that can enhance reaction efficiency and selectivity, thereby reducing by-product formation. |
| Process Parameter Control | Tightly controlling parameters like temperature, pH, and stoichiometry to maintain the reaction within the desired operating space. |
Purification Technologies for Impurity Removal from Bulk Drug Substances
Even with an optimized synthetic process, some impurities may still be present in the crude Ticagrelor. Therefore, robust purification methods are essential to remove these impurities and meet the stringent quality requirements for the final active pharmaceutical ingredient (API). rasayanjournal.co.ingoogle.compatsnap.comgoogle.com
Common purification technologies used in the pharmaceutical industry include:
Crystallization: This is a primary method for purifying solid compounds. The process involves dissolving the crude material in a suitable solvent or solvent mixture and then inducing crystallization under controlled conditions. The impurities typically remain in the mother liquor, while the purified compound crystallizes out. rasayanjournal.co.inresearchgate.net Different solvent systems, such as methanol (B129727) and water or ethyl acetate (B1210297), have been explored for the purification of Ticagrelor. rasayanjournal.co.inpatsnap.com
Chromatography: Preparative chromatography, such as column chromatography, can be used to separate impurities from the desired compound based on their differential adsorption to a stationary phase. researchgate.netnih.gov
Washing and Extraction: Washing the crude product with appropriate solvents can remove certain impurities. Liquid-liquid extraction is another technique used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases. google.com
Table 2: Common Purification Techniques for Pharmaceutical Ingredients
| Technique | Principle of Separation | Application in Ticagrelor |
|---|---|---|
| Recrystallization | Difference in solubility between the API and impurities at different temperatures. | Widely used to achieve high purity of the final Ticagrelor product. google.compatsnap.comgoogle.com |
| Slurry Washing | Suspending the solid API in a solvent where the impurities are soluble but the API is not. | Can be used as a preliminary purification step. |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | May be used for challenging separations or to isolate specific impurities for characterization. researchgate.netnih.gov |
In-Process Control Mechanisms for Impurity Management
In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final product will conform to its specifications. synthinkchemicals.com IPCs are a fundamental component of Good Manufacturing Practices (GMP) and are crucial for effective impurity management.
Key in-process controls for impurity management in Ticagrelor manufacturing include:
Monitoring of Reaction Completion: Techniques like HPLC or TLC are used to monitor the progress of a reaction to ensure it has gone to completion. This helps to minimize the levels of unreacted starting materials and intermediates in the final product. rasayanjournal.co.in
Impurity Testing at Intermediate Stages: Samples are taken at critical points in the manufacturing process and tested for the presence of known and unknown impurities. researchgate.netnih.gov If impurity levels exceed predefined limits, corrective actions can be taken before proceeding to the next step.
Control of Residual Solvents: Gas chromatography (GC) is often used to monitor and control the levels of residual solvents from the synthesis and purification steps.
By implementing a comprehensive system of in-process controls, manufacturers can ensure that the manufacturing process remains in a state of control and consistently produces Ticagrelor that meets all quality specifications.
Regulatory Science and Compliance for Ticagrelor Impurity 175
Pharmacopoeial Standards (USP, EP, JP, BP) and Their Requisition for Impurity 175
Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) provide official public standards for medicines. pharmaffiliates.com These standards include monographs that define the tests, procedures, and acceptance criteria required to ensure the identity, strength, quality, and purity of a drug substance and its finished product.
A monograph for Ticagrelor in any of these pharmacopoeias would list "specified impurities," which are impurities that are known and have established acceptance criteria. For example, the USP lists Ticagrelor Related Compound A, while the EP has monographs for impurities like Ticagrelor EP Impurity A and Ticagrelor EP Impurity D. usp.orgsynzeal.comsynzeal.com
If Ticagrelor Impurity 175 were to be classified as a specified impurity in a pharmacopoeial monograph, the following would be defined:
An official analytical procedure for its detection and quantification.
A specific acceptance limit (e.g., not more than 0.15%).
Manufacturers of Ticagrelor must demonstrate that their product meets these pharmacopoeial requirements. If an impurity like Impurity 175 is not specified in the current monograph but is found in the product, it would be controlled as an "unspecified impurity," and its limit would be governed by the general thresholds provided in the monograph, which are typically aligned with ICH guidelines. fda.gov The Indian Pharmacopeia (IP) has also proposed monographs that detail methods for analyzing Ticagrelor and its related compounds. shimadzu.com
Reference Standards and Their Application in Quality Control
A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing. gmpsop.comsynthinkchemicals.com For the accurate quality control of this compound, a dedicated reference standard is indispensable.
The application of a reference standard for Impurity 175 in a quality control setting includes:
Identification : Confirming the presence of the impurity in a sample by comparing its chromatographic retention time or other analytical properties to that of the standard.
Quantification : Accurately measuring the amount of Impurity 175 present in a batch of Ticagrelor API or drug product. This is typically done by comparing the analytical response of the impurity in the sample to the response of a known concentration of the reference standard. lgcstandards.com
Method Validation : Validating the analytical methods used for routine testing to ensure they are accurate, precise, and specific for detecting and quantifying Impurity 175.
Official reference standards for specified impurities are often available from the pharmacopoeias themselves (e.g., USP Reference Standards). pharmaffiliates.com If an official standard is not available, manufacturers must develop their own "in-house" or working standards, which must be thoroughly characterized and qualified against a primary standard where possible. gmpsop.comlgcstandards.com
Implications for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)
The management of impurities like this compound is a critical component of both New Drug Applications (NDAs) for innovator products and Abbreviated New Drug Applications (ANDAs) for generic products.
For a New Drug Application (NDA): The innovator company must provide a complete profile of all impurities found in their new drug substance and product. fda.report This includes the identification and characterization of impurities like Impurity 175, justification for their proposed acceptance criteria, and qualification data demonstrating that the proposed levels are safe.
For an Abbreviated New Drug Application (ANDA): A generic drug manufacturer must demonstrate that their product is pharmaceutically equivalent and bioequivalent to the innovator's product, known as the Reference Listed Drug (RLD). A key part of this is demonstrating a comparable impurity profile. federalregister.govfda.gov
The implications for Impurity 175 in an ANDA submission are significant:
The ANDA applicant must report the levels of Impurity 175 in their product.
These levels should ideally be no higher than those found in the RLD.
If Impurity 175 is a new impurity not present in the RLD, or if it is present at a level significantly higher than in the RLD, it must be identified and qualified. fda.gov Failure to provide adequate justification for impurity limits can result in the FDA refusing to receive the ANDA.
Qualification can be achieved by demonstrating that the impurity level is below the ICH qualification threshold, by citing relevant scientific literature, or by conducting specific toxicology studies. pda.orgfda.gov
Future Research Directions and Methodological Advancements in Ticagrelor Impurity Profiling
Emerging Analytical Techniques for Enhanced Impurity Detection and Characterization
The accurate detection and structural elucidation of impurities, often present at trace levels, are paramount. While High-Performance Liquid Chromatography (HPLC) remains a foundational technique, the field is evolving towards more sophisticated and sensitive methods to meet stringent regulatory standards. nih.gov
Emerging techniques focus on providing higher resolution, greater sensitivity, and more comprehensive structural information, which is crucial for identifying and characterizing novel or low-level impurities in Ticagrelor.
Key Advancements:
Ultra-Performance Liquid Chromatography (UPLC/UHPLC): UPLC systems utilize columns with sub-2 µm particles, operating at higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it highly effective for complex impurity profiles. biomedres.us
Liquid Chromatography-Mass Spectrometry (LC-MS): The hyphenation of liquid chromatography with mass spectrometry is a powerful tool for impurity profiling. sphinxsai.com Techniques like LC/ESI-MSn (Electrospray Ionization) allow for the determination of the molecular weights of impurities and provide fragmentation data that is essential for structural characterization. researchgate.netnih.gov LC-MS compatible RP-HPLC methods have been specifically developed for the determination of Ticagrelor and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H NMR, 13C NMR, and 2D-NMR techniques, provides definitive structural information about isolated impurities. researchgate.net It is invaluable for confirming the exact chemical structure of unknown compounds detected by other methods.
Hydrophilic Interaction Liquid Chromatography (HILIC): As a complementary technique to reversed-phase HPLC, HILIC is gaining traction for its ability to separate and retain highly polar compounds, which may be difficult to analyze using traditional methods. biomedres.us
The following table provides a comparative overview of these advanced analytical techniques.
| Technique | Principle | Advantages for Ticagrelor Impurity Profiling |
| UHPLC | Chromatography using columns with <2 µm particles at high pressure. | Faster run times, higher resolution, and increased sensitivity compared to HPLC. biomedres.us |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis and fragmentation. | Provides molecular weight and structural information, enabling identification of unknown impurities. nih.govbiomedres.us |
| NMR | Measures the magnetic properties of atomic nuclei. | Offers definitive structural elucidation of isolated impurities. researchgate.net |
| HILIC | Chromatography technique for separating polar compounds. | Effective for polar impurities that are poorly retained in reversed-phase chromatography. biomedres.us |
Computational Chemistry and In Silico Prediction of Impurity Formation
Computational chemistry and in silico (computer-based) prediction are shifting the paradigm of impurity management from a reactive to a proactive approach. These methods allow scientists to anticipate potential impurities before they are even synthesized, based on the reaction pathways and the stability of the molecules involved. frontiersin.org
By modeling reaction mechanisms and degradation pathways, researchers can identify molecules that are likely to form under specific conditions. This foresight allows for the strategic modification of synthetic routes to avoid the formation of problematic impurities, particularly those with potential genotoxic properties. taylorfrancis.com
Key Methodologies:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate the chemical structure of a compound with a specific activity, such as toxicity. taylorfrancis.com In impurity profiling, they are used to predict the potential toxicity of theoretical impurities, helping to prioritize which impurities require the strictest control.
Forced Degradation Modeling: Computational tools can simulate the conditions of forced degradation studies (e.g., exposure to acid, base, light, heat, and oxidation). This helps in predicting the likely degradation products of Ticagrelor, guiding the development of stability-indicating analytical methods.
Reaction Pathway Prediction: Software can analyze the reactants and reagents in a synthetic step to predict probable side reactions and the resulting by-products. This enables chemists to refine reaction conditions to favor the desired product and minimize impurity generation. rasayanjournal.co.in
Green Chemistry Approaches to Impurity Mitigation in Pharmaceutical Synthesis
Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to create processes that are not only more environmentally friendly but also inherently safer and more efficient, often leading to a reduction in impurity formation. The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
For Ticagrelor synthesis, green chemistry approaches have been successfully applied to reduce the formation of specific process-related impurities. nih.gov
Examples of Green Chemistry in Ticagrelor Synthesis:
Safer Reagents: One optimized process avoids the use of sodium nitrite (B80452) for the diazotization step, which can form critical impurities. Instead, a solid-supported "Resin-NO2" reagent is used in a water and acetonitrile (B52724) mixture, providing a greener and safer alternative that minimizes impurity formation. nih.gov
Optimized Reaction Conditions: By carefully selecting solvents and controlling reaction parameters, the generation of degradation impurities can be significantly reduced. For instance, conducting a deprotection step in a biphasic system of dichloromethane (B109758) (DCM) and aqueous hydrochloric acid reduces the contact time of the product with the acid, thereby decreasing the formation of a specific degradation impurity to less than 0.05%. nih.gov
Improved Purification: The development of novel purification methods, such as using a specific Methanol (B129727) and Water solvent combination, can more effectively remove known impurities, leading to a final product with higher purity (e.g., 99.9%). researchgate.net
The table below summarizes a green chemistry approach compared to a traditional method in Ticagrelor synthesis.
| Synthesis Step | Traditional Method | Green Chemistry Approach | Impurity Outcome |
| Diazotization | Sodium nitrite in acetic acid/water. | "Resin-NO2" in water/acetonitrile. | Reduced formation of critical impurity 27. nih.gov |
| Deprotection | Hydrochloric acid in methanol. | Biphasic system of DCM and aqueous HCl. | Reduced formation of degradation impurity to <0.05%. nih.gov |
Advancements in Automated Impurity Profiling and Data Analysis
The complexity and volume of data generated during impurity profiling necessitate advanced tools for automation and analysis. Automation reduces manual effort, minimizes human error, and significantly accelerates the method development and validation process.
Modern analytical laboratories are increasingly adopting automated systems that can perform tasks ranging from sample preparation to complex data interpretation. pharmafocusasia.com
Key Developments:
Automated Method Development Systems: These systems can automatically screen a wide array of HPLC/UHPLC columns, mobile phases, and other chromatographic conditions. By systematically exploring the experimental space, they can rapidly identify the optimal conditions for separating Ticagrelor from all its potential impurities. pharmafocusasia.com
Predictive Software: Software platforms like Chromsword and ACD/LC Simulator use computational algorithms to predict chromatographic retention times based on a compound's structure. pharmafocusasia.com This allows for the in silico simulation of separations, reducing the number of physical experiments required and speeding up method development.
Integrated Data Analysis Platforms: Advanced software solutions are available that can process raw data from various analytical instruments (e.g., LC-MS, NMR). These platforms use sophisticated algorithms to detect peaks, compare them against libraries, and assist in the structural elucidation of unknown impurities, presenting the information in a unified and accessible format. biomedres.us
Q & A
Q. Table 1: Analytical Techniques for this compound
| Technique | Application | Sensitivity | Reference |
|---|---|---|---|
| HPLC-UV | Quantification | 0.05–0.1% | |
| LC-MS/MS | Structural elucidation | 0.01–0.05% | |
| DSC | Purity and polymorphism | N/A | |
| SEM-EDS | Elemental impurity analysis | ppm-level |
Q. Table 2: Critical Parameters in Impurity Synthesis
Guidance for Rigorous Research
- Theoretical Alignment : Anchor studies to pharmacokinetic or organic chemistry frameworks (e.g., reaction mechanisms, QSAR) to ensure relevance .
- Ethical Data Practices : Pre-register methods in platforms like Open Science Framework to avoid post hoc hypothesis manipulation .
- Validation Protocols : Use ICH-compliant validation parameters (linearity, accuracy, precision) for regulatory acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
